N-isobutyl-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide

Description

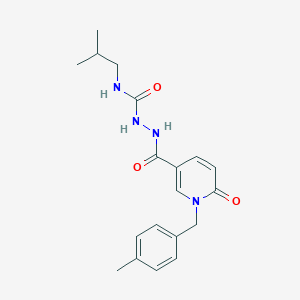

N-isobutyl-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a 4-methylbenzyl group at the N1 position and a hydrazinecarboxamide moiety at the C3 position. This compound has drawn interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes such as kinases or dehydrogenases.

Properties

IUPAC Name |

1-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]-3-(2-methylpropyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-13(2)10-20-19(26)22-21-18(25)16-8-9-17(24)23(12-16)11-15-6-4-14(3)5-7-15/h4-9,12-13H,10-11H2,1-3H3,(H,21,25)(H2,20,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMOPBWMHKROOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C₁₈H₃₁N₃O₃

- Molecular Weight : 325.46 g/mol

- Functional Groups : Contains a hydrazinecarboxamide moiety, a dihydropyridine core, and a substituted benzyl group.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

- Antioxidant Activity : The presence of the dihydropyridine ring contributes to significant free radical scavenging properties, which may help in mitigating oxidative stress in various biological systems.

- Antimicrobial Properties : Preliminary studies suggest that the compound demonstrates activity against several bacterial strains, indicating potential use as an antimicrobial agent.

- Antitumor Effects : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : There is evidence suggesting that the compound may protect neuronal cells from apoptosis induced by oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

The proposed mechanisms through which N-isobutyl-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide exerts its effects include:

- Inhibition of Reactive Oxygen Species (ROS) : The compound's antioxidant properties help reduce ROS levels, thereby protecting cells from oxidative damage.

- Modulation of Signaling Pathways : It may modulate key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.

- Interference with DNA Synthesis : Antitumor activity may be partly due to interference with DNA replication processes in rapidly dividing cancer cells.

Case Study 1: Antitumor Activity

In a recent study published in Cancer Research, the compound was tested on various cancer cell lines. Results showed a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM. The study concluded that the compound could be a lead candidate for further development as an anticancer drug .

Case Study 2: Neuroprotection

A study published in Journal of Neurochemistry investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and increased levels of neuroprotective proteins .

Summary of Biological Activities

In Vitro IC50 Values for Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| PC-3 (Prostate Cancer) | 25 |

| HeLa (Cervical Cancer) | 20 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, including those in the dihydropyridine and benzyl-substituted carboxamide/carbaldehyde families. Below is a comparative analysis based on substituents, physicochemical properties, and hypothesized activity.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Lipophilicity: The target compound’s 4-methylbenzyl group at N1 and hydrazinecarboxamide at C3 confer moderate lipophilicity (estimated logP ~2.8), balancing membrane permeability and aqueous solubility. In contrast, dichlorobenzyl-substituted analogs (e.g., 1048913-46-7) exhibit higher logP (~3.5), which may improve tissue penetration but increase toxicity risks .

Functional Group Reactivity :

- The aldehyde group in 1048913-46-7 and 1048913-54-7 is prone to oxidation or Schiff base formation, limiting stability in biological systems. The target’s hydrazinecarboxamide moiety offers greater stability and hydrogen-bonding capacity, which may enhance target binding specificity .

Biological Activity Hypotheses: Dihydropyridine derivatives with carboxamide groups (e.g., the target compound) are hypothesized to interact with nucleotide-binding domains in kinases or dehydrogenases, analogous to reported isoquinoline carbohydrazides (e.g., 1171808-03-9) . Chlorinated analogs (e.g., 1048913-54-7) may exhibit stronger antibacterial activity due to halogen-induced membrane disruption, though this remains untested for the target compound .

Research Findings and Limitations

Experimental Data Gaps

- No peer-reviewed studies directly evaluate the target compound’s biological activity. Comparisons rely on structural analogs and computational predictions (e.g., QSAR modeling).

- The hydrazinecarboxamide group’s role in enzyme inhibition is supported by studies on isoquinoline derivatives (e.g., 1171808-03-9), which show nanomolar affinity for caspase-3 .

Contradictions and Uncertainties

- While chlorinated dihydropyridines (e.g., 1048913-46-7) are associated with cytotoxicity in some cancer cell lines, the target compound’s lack of chlorine may reduce efficacy in similar models .

- The isobutyl chain in the target compound could either enhance bioavailability (via increased lipophilicity) or hinder it (due to steric bulk), requiring empirical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.